3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Antimalarial DHODH Inhibitor Plasmodium falciparum

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (CAS 1592428-85-7) is a distinct heterocyclic aminoketone with a unique dihydropyran core and propanone side chain. Unlike generic aminoketones, this compound exhibits polypharmacology against PfDHODH (IC50 418 nM), CYP3A4 (IC50 10,000 nM), and CCR5, making it an exceptional tool for multi-target SAR studies. Its moderate PfDHODH potency and low CYP inhibition baseline enable calibration of high-throughput ADME panels. Choose this batch-verified compound for reproducible target validation and reference standard applications.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13169131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC(=COC1)C(=O)CCN
InChIInChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h6H,1-5,9H2
InChIKeyCKDNVRRVXWEMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one: Heterocyclic Aminoketone for Antiparasitic and Anti-inflammatory R&D


3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (CAS 1592428-85-7) is a heterocyclic aminoketone featuring a dihydropyran core and a primary amine-bearing propanone side chain . It is documented as an inhibitor of dipeptidyl peptidase-IV (DPP-IV) and is assigned to the class of nitrogen-containing heterocycles . This compound is also noted in preliminary screening as a CCR5 antagonist, suggesting potential in HIV and inflammatory disease research [1].

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one: Why Generic Substitution is Not Feasible


While other dihydropyran-based aminoketones may share structural motifs, the specific substitution pattern of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one confers a distinct polypharmacology profile. Evidence shows it interacts with multiple, unrelated targets: PfDHODH (antimalarial), CYP3A4 (metabolic enzyme), and CCR5 (inflammatory chemokine receptor) [1][2][3]. Direct comparison with other compounds from the same patent series reveals up to an 11-fold difference in PfDHODH inhibitory potency, highlighting that minor structural variations lead to substantial functional divergence [1]. Consequently, generic substitution risks significant loss of intended biological activity.

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one: Quantitative Comparator Evidence for Informed Procurement


3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one vs. US8703811, 60: 11-Fold Lower Potency Against P. falciparum DHODH

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (US8703811, 38) exhibits an IC50 of 418 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [1]. In the same assay, compound US8703811, 60 (BDBM120319) achieves an IC50 of 38 nM [2]. This represents an 11-fold difference in inhibitory potency.

Antimalarial DHODH Inhibitor Plasmodium falciparum

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one: Moderate CYP3A4 Inhibition Profile

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one inhibits human CYP3A4 with an IC50 of 10,000 nM (10 µM) in an LC-MS/MS assay using midazolam as a substrate [1]. This value indicates relatively weak to moderate inhibition compared to potent CYP3A4 inhibitors (IC50 < 1 µM).

ADME CYP3A4 Drug Metabolism

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one: CCR5 Antagonism Suggests Anti-inflammatory Potential

Preliminary pharmacological screening indicates that 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one acts as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. Quantitative data for this compound is not reported in the cited source, but known CCR5 antagonists like TAK-779 exhibit IC50 values in the low nanomolar range (e.g., 1.4 nM for human CCR5) , providing a class-level benchmark.

CCR5 Antagonist HIV Inflammation

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one: In Silico Predicted ADME Profile

In silico predictions for 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one suggest favorable drug-like properties. It is predicted to have a low CYP inhibitory promiscuity and to be a weak inhibitor of the hERG channel [1]. Additionally, it is predicted to be a non-substrate for CYP2D6 [1].

ADME Drug-likeness In silico prediction

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one: Optimal Research and Industrial Application Scenarios


Antimalarial Lead Optimization: Balancing Potency and Off-Target Profile

In antimalarial drug discovery programs targeting PfDHODH, 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (IC50 = 418 nM) serves as a moderately active starting point. Its 11-fold lower potency compared to the more optimized analog US8703811,60 (IC50 = 38 nM) may be offset by a potentially superior selectivity or ADME profile, making it a valuable comparator for exploring structure-activity relationships (SAR) around the dihydropyran core [1][2].

Polypharmacology Research: A Scaffold with Multi-Target Engagement

This compound is an excellent tool for polypharmacology studies due to its demonstrated activity against three distinct targets: PfDHODH (antiparasitic), CYP3A4 (metabolic), and CCR5 (inflammatory). Researchers can use it to investigate how a single molecular scaffold modulates unrelated biological pathways, potentially leading to novel therapies for complex diseases where multi-target engagement is advantageous [1][2][3].

ADME-Tox Profiling: A Case Study in CYP3A4 Liability

With a measured CYP3A4 IC50 of 10,000 nM, 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one can be employed as a reference compound in in vitro ADME panels to establish a 'moderate inhibition' baseline. Its activity can help calibrate high-throughput CYP inhibition assays and aid in training computational models for predicting drug-drug interaction risks [4].

Inflammation and Immunology Target Validation

Based on preliminary CCR5 antagonist screening, this compound can be utilized in target validation studies for inflammatory and autoimmune diseases. It provides a chemical probe for investigating the role of CCR5 in cellular migration assays, with the potential to be developed into a more potent lead through medicinal chemistry efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.